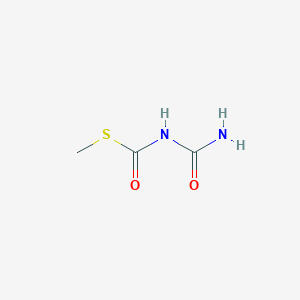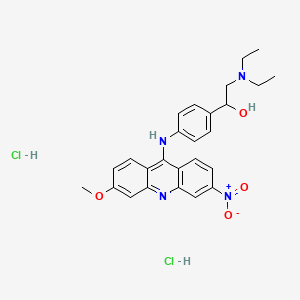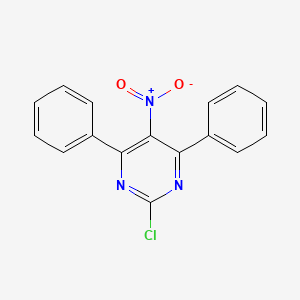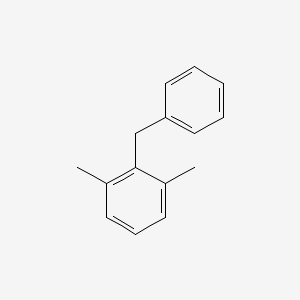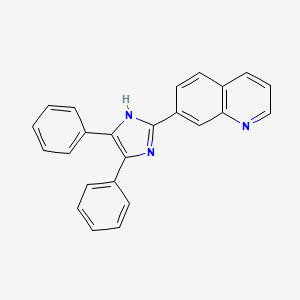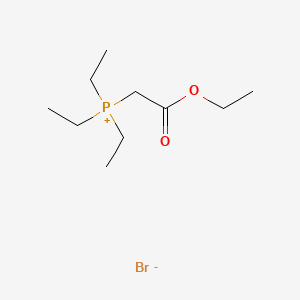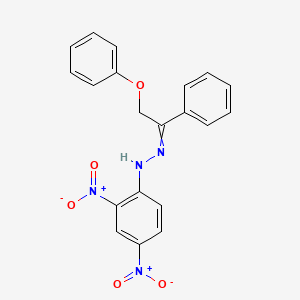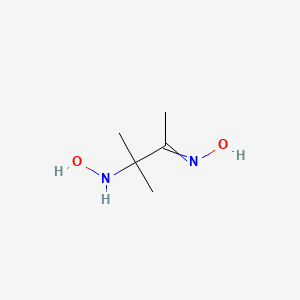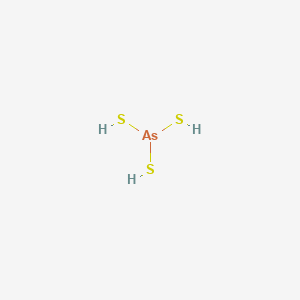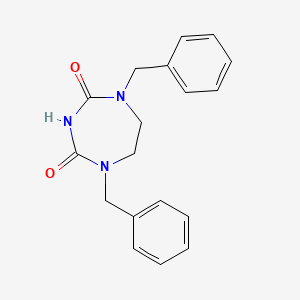
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione is a seven-membered heterocyclic compound containing nitrogen atoms. This compound is part of the triazepane family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione typically involves cyclo-condensation reactions. One common method includes the reaction of benzylamine with phosgene, followed by cyclization with ammonium chloride . Another approach involves the use of nucleophilic or electrophilic substitution reactions with various reagents such as o-phenylenediamine, 2-aminobenzamide, and isothiocyanates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclo-condensation and cyclization reactions. These methods are optimized for high yield and purity, using automated reactors and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as hydrazonoyl chloride and pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazonoyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazepane derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its psychotropic and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dibenzyl-2H-pyrimido[1,2-a][1,3,5]triazine-2,4,8(1H,3H)-trione: Another triazine derivative with similar biological activities.
Hexazinone: A triazine herbicide with different applications but similar structural features.
Uniqueness
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
36107-51-4 |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1,5-dibenzyl-1,3,5-triazepane-2,4-dione |
InChI |
InChI=1S/C18H19N3O2/c22-17-19-18(23)21(14-16-9-5-2-6-10-16)12-11-20(17)13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,22,23) |
InChI-Schlüssel |
COZOBWSJKVWTNP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1Z)-1-[(E)-3-phenylprop-2-enylidene]indene](/img/structure/B14675580.png)
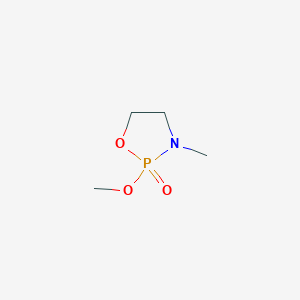
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
